

Catharanthine Tartrate: A Comparative Analysis of its Role as a Calcium Channel Blocker

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Compound of Interest

Compound Name: Catharanthine Tartrate

Cat. No.: B15577702

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Catharanthine Tartrate**'s efficacy as a calcium channel blocker against other established alternatives. The information presented herein is supported by experimental data to facilitate objective evaluation for research and drug development purposes.

Introduction to Catharanthine Tartrate

Catharanthine, a monoterpenoid indole alkaloid, is a constituent of the anticancer vinca alkaloids derived from the plant *Catharanthus roseus*.^[1] Beyond its role as a precursor in the synthesis of vinblastine and vincristine, recent studies have highlighted its cardiovascular effects. Experimental evidence confirms that **Catharanthine Tartrate** functions as a calcium channel blocker, specifically targeting L-type voltage-operated calcium channels (VOCCs).^{[1][2]} This mechanism of action leads to vasodilation, a decrease in heart rate, and reduced cardiac contractility.^{[1][3]}

Comparative Analysis of L-Type Calcium Channel Blockers

To objectively assess the role of **Catharanthine Tartrate**, its performance is compared with three widely recognized classes of L-type calcium channel blockers: the phenylalkylamine (Verapamil), the benzothiazepine (Diltiazem), and the dihydropyridine (Nifedipine).

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for **Catharanthine Tartrate** and its alternatives in inhibiting L-type calcium channel currents. It is important to note that the experimental conditions, such as the specific cell types and voltage protocols, may vary between studies, which can influence the IC₅₀ values.

Compound	Class	Cell Type	IC ₅₀ (μM)	Reference
Catharanthine Tartrate	Alkaloid	Vascular Smooth Muscle Cells (VSMCs)	8	[1]
Cardiomyocytes	220	[1]		
Verapamil	Phenylalkylamine	Vascular Smooth Muscle Cells	3.5 ± 0.3	[4]
HERG K ⁺ channels	0.143	[5]		
Diltiazem	Benzothiazepine	Vascular Smooth Muscle Cells	6.6 ± 2.8	[4]
HERG K ⁺ channels	17.3	[5]		
Nifedipine	Dihydropyridine	Vascular Smooth Muscle Cells	2.3 ± 0.7	[4]
HERG K ⁺ channels	No Block	[5]		

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide, with a focus on the whole-cell patch-clamp technique used to determine the inhibitory effects of these compounds on L-type calcium channels.

Whole-Cell Patch-Clamp Electrophysiology for L-Type Calcium Channel Current Measurement

This protocol is a synthesized representation based on the methodologies described for investigating the effects of **Catharanthine Tartrate** and other calcium channel blockers.[1][6]

1. Cell Preparation:

- For Vascular Smooth Muscle Cells (VSMCs): Single VSMCs are enzymatically dissociated from tissues such as rat small mesenteric arteries.[7]
- For Cardiomyocytes: Ventricular myocytes are isolated from animal hearts (e.g., rat).[8]
- Cell Culture: Alternatively, cultured cell lines expressing L-type calcium channels (e.g., A7r5 cells derived from rat aorta) can be used.[6] Cells are plated on glass coverslips for recording.

2. Solutions:

- External Solution (in mM): 120 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH. To isolate calcium currents, BaCl₂ (e.g., 10 mM) can be used as the charge carrier instead of CaCl₂, and potassium channel blockers (e.g., tetraethylammonium) are added.
- Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES. The pH is adjusted to 7.2 with CsOH. Cesium is used to block outward potassium currents.

3. Electrophysiological Recording:

- Whole-cell currents are recorded using a patch-clamp amplifier.
- Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
- A gigaohm seal is formed between the pipette tip and the cell membrane before rupturing the patch to achieve the whole-cell configuration.

- The cell is held at a holding potential of -80 mV.
- L-type calcium currents are elicited by depolarizing voltage steps (e.g., to 0 mV or +10 mV for 200-300 ms).

4. Drug Application:

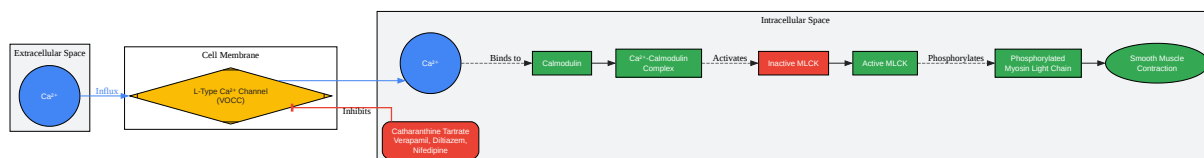
- Control currents are recorded in the absence of the drug.
- The test compound (**Catharanthine Tartrate**, Verapamil, Diltiazem, or Nifedipine) is applied at various concentrations to the external solution.
- The steady-state block of the calcium current is measured at each concentration.

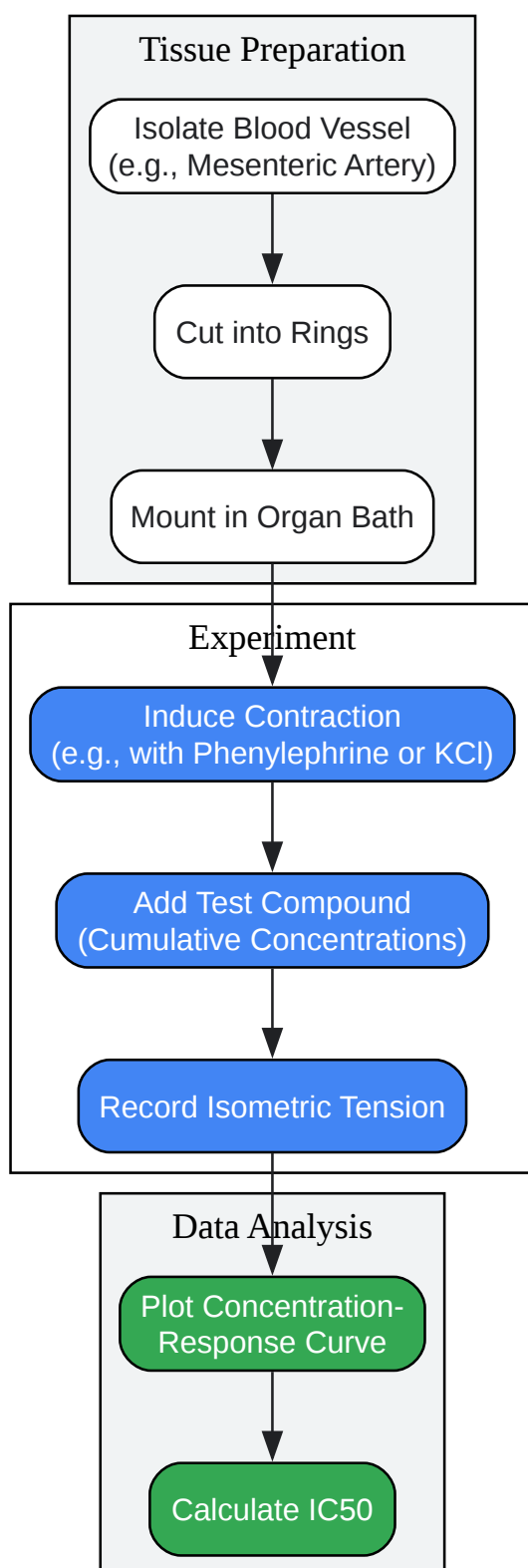
5. Data Analysis:

- The peak inward current amplitude is measured before and after drug application.
- The percentage of inhibition is calculated for each concentration.
- Concentration-response curves are plotted, and the IC₅₀ value is determined by fitting the data to the Hill equation.

Signaling Pathways and Mechanisms of Action

L-type calcium channels play a critical role in the excitation-contraction coupling in smooth muscle cells. The influx of extracellular calcium through these channels is a key trigger for vasoconstriction. Calcium channel blockers, including **Catharanthine Tartrate**, exert their effects by inhibiting this influx.





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